molecular formula C18H18N4O2S2 B5961796 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE

2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE

Cat. No.: B5961796
M. Wt: 386.5 g/mol
InChI Key: DRHWCFBAHZXJDD-UHFFFAOYSA-N
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Description

2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring, a thiazole ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and thiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, amides, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and thiazole derivatives, such as:

Uniqueness

What sets 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-3-14(26-18-19-11(2)9-15(23)21-18)16(24)22-17-20-13(10-25-17)12-7-5-4-6-8-12/h4-10,14H,3H2,1-2H3,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHWCFBAHZXJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NC(=CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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